

Application Notes and Protocols for Isavuconazole in Animal Studies

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Compound of Interest

Compound Name: *Isamfazole*

Cat. No.: B15600881

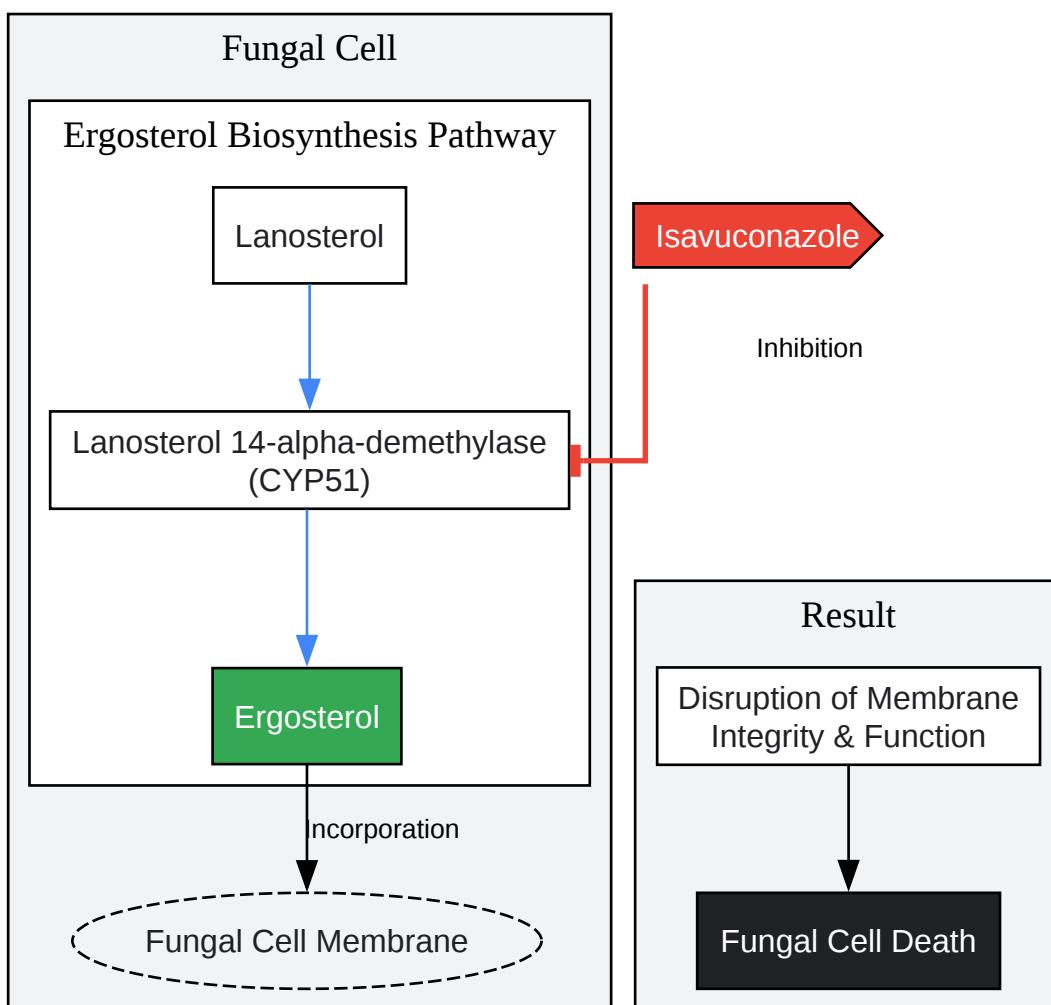
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Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent administered as a water-soluble prodrug, isavuconazonium sulfate.^{[1][2]} Upon administration, isavuconazonium sulfate is rapidly hydrolyzed by plasma esterases to the active moiety, isavuconazole.^{[2][3][4]} These application notes provide a summary of dosages and experimental protocols for the use of isavuconazole in various animal models, intended for researchers, scientists, and drug development professionals in the field of antifungal research.

Mechanism of Action

Isavuconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51).^{[1][2][3]} This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.^[3] Inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to fungal cell death.^{[1][3][4]}

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Mechanism of action of isavuconazole.

Dosage for Animal Studies

The following tables summarize the dosages of isavuconazonium sulfate (prodrug) and the equivalent isavuconazole doses used in various animal models. It is important to note that 372 mg of isavuconazonium sulfate is equivalent to 200 mg of isavuconazole.^[5]

Table 1: Isavuconazole Dosage in Murine Models

Animal Model	Application	Prodrug (Isavuconazonium Sulfate)	Route	Reference
Dosage				
Neutropenic Mouse	Invasive Mucormycosis (Rhizopus delemar)	80, 110, and 215 mg/kg, three times daily	Oral	[6][7]
Immunocompetent Mouse	Invasive Aspergillosis (Aspergillus fumigatus)	0.25 to 512 mg/kg/day	Oral	[8]
Neutropenic Mouse	Invasive Pulmonary Aspergillosis (<i>A. fumigatus</i>)	40 to 640 mg/kg, every 12 hours for 7 days	Oral	[6]
Murine Model	Cryptococcal Meningitis	120 and 240 mg/kg, twice daily	Oral	[9]

Table 2: Isavuconazole Dosage in Rabbit Models

Animal Model	Application	Isavuconazole Dosage	Route	Reference
Persistently Neutropenic Rabbit	Invasive Pulmonary Aspergillosis (<i>A. fumigatus</i>)	Loading dose: 90 mg/kg, followed by maintenance doses of 20, 40, and 60 mg/kg/day	Oral	[10][11][12]
Rabbit	Cryptococcal Meningoencephalitis	Not specified	Not specified	[9][13]

Table 3: Isavuconazole Dosage in Canine Models

Animal Model	Application	Prodrug (Isavuconazonium Sulfate)	Route	Reference
		Dosage		
Healthy Beagle Dogs	Pharmacokinetic Study	Mean dose of 20.6 mg/kg (oral) and 21.8 mg/kg (intravenous) as a single dose	Oral, IV	
Healthy Dogs	Pharmacokinetic Study	186 mg as a single dose	Oral, IV	[14]

Experimental Protocols

The following are representative protocols derived from published animal studies of isavuconazole.

Protocol 1: Efficacy in a Neutropenic Mouse Model of Invasive Mucormycosis

This protocol is based on studies evaluating the efficacy of isavuconazole against *Rhizopus delemar*.[\[6\]](#)[\[7\]](#)

1. Immunosuppression:

- Male ICR mice are rendered neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg of body weight) and subcutaneous (s.c.) injection of cortisone acetate (500 mg/kg).[\[6\]](#)[\[7\]](#) This regimen is administered on days -2 and +3 relative to infection to induce and maintain neutropenia.[\[6\]](#)[\[7\]](#)

2. Infection:

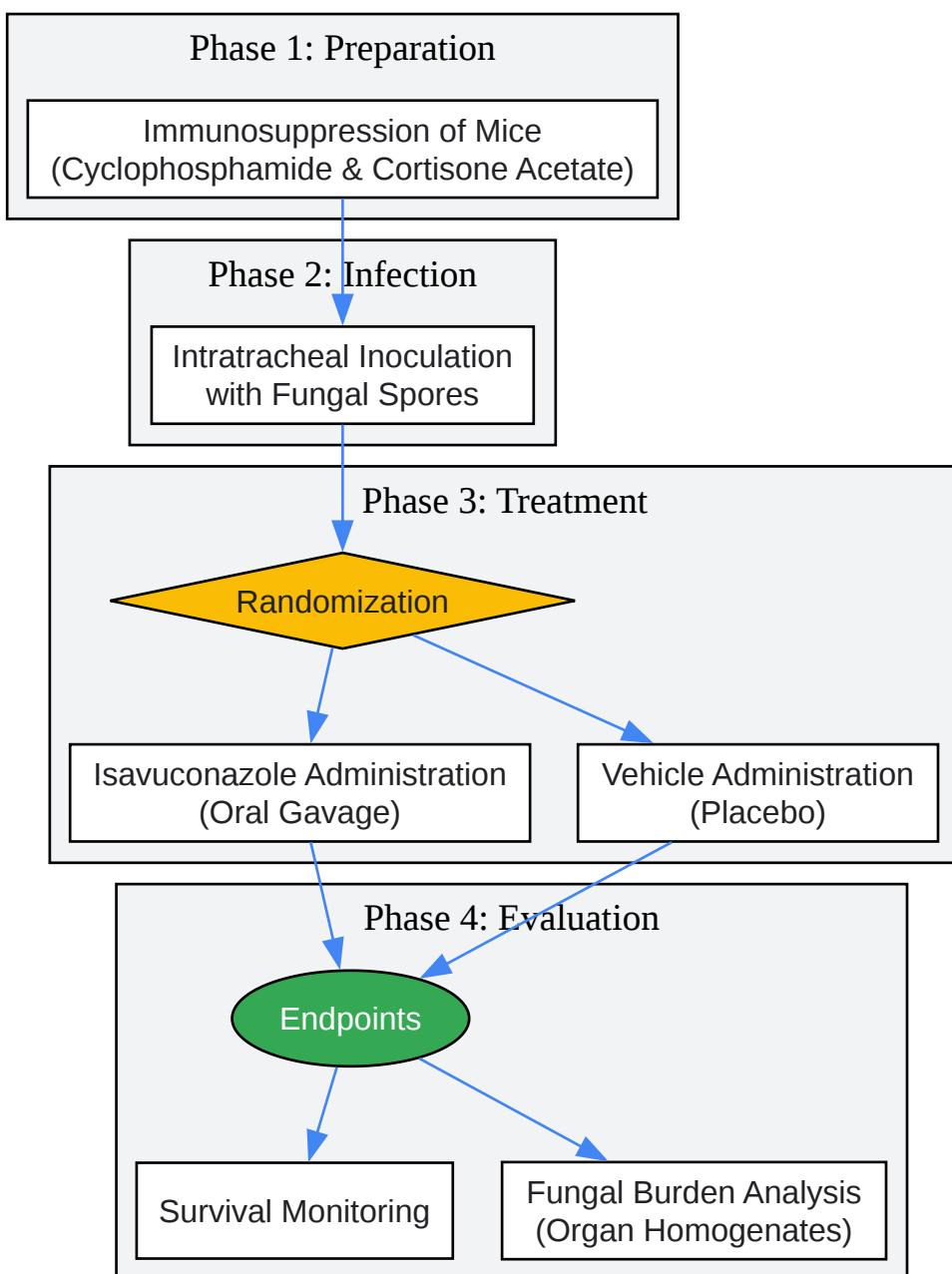
- On day 0, mice are anesthetized and infected via intratracheal inoculation with a suspension of *R. delemar* spores (e.g., 2.5×10^5 spores).[6][7]

3. Drug Administration:

- Treatment with isavuconazonium sulfate, prepared in sterile water, is initiated 8 hours post-infection.[6][7]
- The drug is administered by oral gavage three times daily for a specified duration (e.g., through day 4 post-infection).[6][7]
- A placebo group receives the vehicle (sterile water) on the same schedule.

4. Monitoring and Endpoints:

- Mice are monitored daily for survival for a period of up to 21 days.[7]
- Efficacy can also be assessed by determining the fungal burden in target organs (e.g., lungs, brain) at the end of the treatment period. This is typically done by homogenizing the tissues and plating serial dilutions on appropriate agar to determine colony-forming units (CFU) per gram of tissue.



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Workflow for an *in vivo* efficacy study.

Protocol 2: Pharmacokinetic Study in Healthy Dogs

This protocol is based on a study investigating the pharmacokinetics of a single dose of isavuconazole in healthy beagle dogs.

1. Animal Model:

- Healthy adult beagle dogs are used in a crossover study design with an appropriate washout period between treatments.

2. Drug Administration:

- Oral (PO): A single dose of isavuconazonium sulfate (e.g., a mean dose of 20.6 mg/kg) is administered orally.
- Intravenous (IV): A single dose of isavuconazonium sulfate (e.g., a mean dose of 21.8 mg/kg) is administered intravenously.

3. Sample Collection:

- Blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours).
- Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

- Plasma concentrations of isavuconazole (the active metabolite) are determined using a validated analytical method, such as ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

5. Pharmacokinetic Analysis:

- Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:
 - Maximum plasma concentration (C_{max})
 - Time to maximum plasma concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC)
 - Elimination half-life (t_{1/2})
 - Clearance (CL)

- Volume of distribution (Vd)
- Oral bioavailability is calculated from the dose-normalized AUC values after oral and intravenous administration.

Disclaimer: These protocols are intended as a guide and should be adapted and validated for specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

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